molecular formula C17H20N4OS B5773176 N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No.: B5773176
M. Wt: 328.4 g/mol
InChI Key: BDZRGNXDZGNKAI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. MPPT belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves its interaction with the serotonergic and dopaminergic systems in the brain. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist, which leads to an increase in the levels of serotonin and dopamine in the brain. This, in turn, leads to an improvement in mood and a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in pain and inflammation. This compound has also been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method. This makes it easy to obtain pure this compound for use in experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of oxidative stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits various biochemical and physiological effects and has been found to have potential uses in the treatment of neurological disorders and oxidative stress-related disorders. While there are some limitations to its use in lab experiments, the well-established synthesis method of this compound makes it a promising compound for future research.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction between 3-methoxybenzylamine and 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-22-15-6-4-5-14(13-15)19-17(23)21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZRGNXDZGNKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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